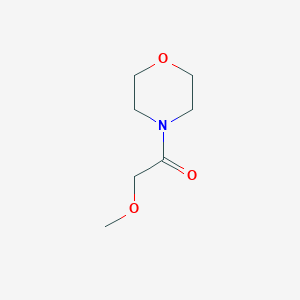
Methoxyacetic acid, morpholide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyacetic acid, morpholide is a chemical compound with the molecular formula C7H13NO3. It is a derivative of methoxyacetic acid, where the carboxylic acid group is replaced by a morpholide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Methoxyacetic acid, morpholide can be synthesized through several methods. One common method involves the reaction of methoxyacetic acid with morpholine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial production methods often involve the use of catalysts to enhance the reaction efficiency. For example, the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts can produce methoxyacetic acid, which can then be reacted with morpholine to form this compound .
Analyse Des Réactions Chimiques
Methoxyacetic acid, morpholide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methoxyacetic acid, morpholide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its effects on androgen receptor activity and spermatogenesis
Industry: It is used in the production of non-ionic x-ray contrast media and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methoxyacetic acid, morpholide involves its interaction with molecular targets such as androgen receptors. It can modulate the expression of androgen-responsive genes, affecting processes like apoptosis, ion transport, and cell adhesion. This compound can enhance or antagonize androgenic responses, highlighting its complex role in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Methoxyacetic acid, morpholide can be compared with similar compounds such as:
Methoxyacetic acid: A simpler derivative with a carboxylic acid group instead of a morpholide group.
Glycolic acid: Another carboxylic acid derivative with similar properties but different reactivity.
Ethylene glycol monomethyl ether: A precursor in the synthesis of this compound.
This compound is unique due to its morpholide group, which imparts distinct chemical and biological properties compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-methoxy-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C7H13NO3/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3 |
Clé InChI |
GGMGHASWIYSLRL-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)

![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)
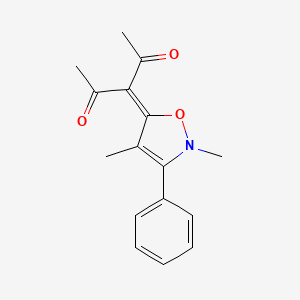
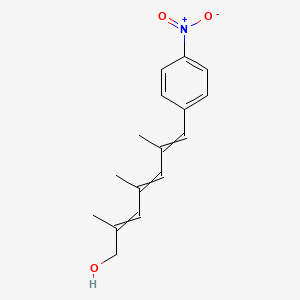
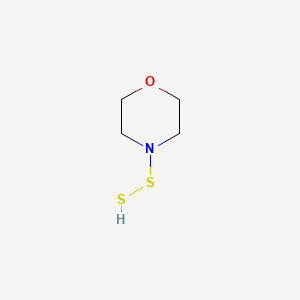
![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)

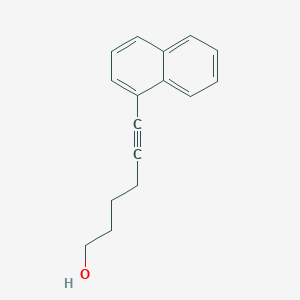
![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
